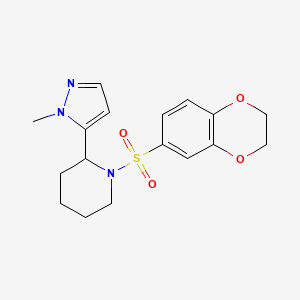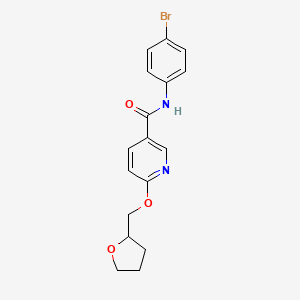
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of many bioactive compounds, including the vitamin niacin . The compound also features a tetrahydrofuran group, a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nicotinamide ring, a bromophenyl ring, and a tetrahydrofuran ring. These groups would be connected by single bonds, and the oxygen in the tetrahydrofuran ring would be connected to the nicotinamide ring via a methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .Scientific Research Applications
Synthetic Methodologies and Antiprotozoal Activity
Research on aza-analogues of furamidine, synthesized through processes involving bromination and coupling reactions, demonstrates the utility of nicotinamide derivatives in creating compounds with significant antiprotozoal activity. Such methodologies are crucial for developing treatments against diseases like trypanosomiasis and malaria. The study by Ismail et al. (2003) highlighted compounds exhibiting potent activity against Trypanosoma and Plasmodium species, emphasizing the role of synthetic chemistry in advancing antiprotozoal therapies (Ismail et al., 2003).
Antineoplastic Activities
Another aspect of research on nicotinamide derivatives involves their antineoplastic activities. Ross (1967) described the synthesis of various 6-substituted nicotinamides and their preliminary screening against cancer cell lines, demonstrating moderate activity against certain cancers. This early work laid the groundwork for understanding the potential anticancer properties of nicotinamide derivatives (Ross, 1967).
Photolysis and Nitrile Synthesis
The study by Kikugawa et al. (1993) on the synthesis of nitriles from N-methoxy imidoyl bromides via photolysis exemplifies the application of nicotinamide derivatives in creating functional groups sensitive to specific synthetic conditions. Such methodologies are crucial for synthesizing a wide range of organic compounds with potential applications in medicinal chemistry and materials science (Kikugawa et al., 1993).
Herbicidal and Fungicidal Activities
Research into N-(arylmethoxy)-2-chloronicotinamides and N-(thiophen-2-yl) nicotinamide derivatives reveals the potential of nicotinamide-based compounds in agriculture. These studies showed significant herbicidal and fungicidal activities against various pests, suggesting that nicotinamide derivatives could be developed into new, effective agrochemicals. The works of Yu et al. (2021) and Wu et al. (2022) illustrate the promising applications of these compounds in managing crop diseases and pests, contributing to the development of novel herbicides and fungicides with potentially lower environmental impacts (Yu et al., 2021); (Wu et al., 2022).
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c18-13-4-6-14(7-5-13)20-17(21)12-3-8-16(19-10-12)23-11-15-2-1-9-22-15/h3-8,10,15H,1-2,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVELAVAVYTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Azepan-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2440697.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)thiophene-3-carboxamide](/img/structure/B2440698.png)
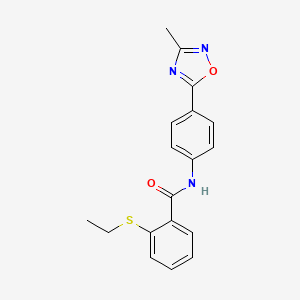
![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2440700.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)
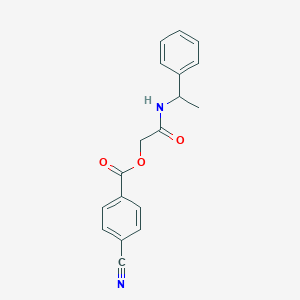
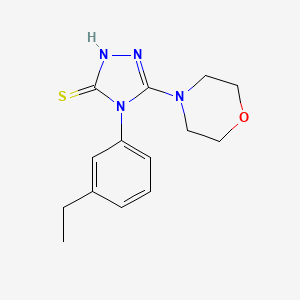

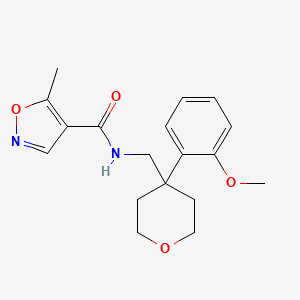
![6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2440712.png)
![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)


